5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

medicinal chemistry building block structure‑activity relationship

5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine (CAS 2059998‑82‑0, MFCD30500846) is a heterocyclic small molecule from the 1,3,4‑oxadiazole family, classified as a versatile building block for medicinal‑chemistry and organic‑synthesis programs. Its molecular formula is C₁₃H₁₄ClN₃O₂ (MW 279.72 g mol⁻¹) and it is currently offered at a catalog purity of 95 %.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
Cat. No. B13180087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESC1CC(OC1CCl)C2=NN=C(O2)NC3=CC=CC=C3
InChIInChI=1S/C13H14ClN3O2/c14-8-10-6-7-11(18-10)12-16-17-13(19-12)15-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)
InChIKeyURYHYJXKXHEKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine: Structural Baseline and Procurement Context


5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine (CAS 2059998‑82‑0, MFCD30500846) is a heterocyclic small molecule from the 1,3,4‑oxadiazole family, classified as a versatile building block for medicinal‑chemistry and organic‑synthesis programs . Its molecular formula is C₁₃H₁₄ClN₃O₂ (MW 279.72 g mol⁻¹) and it is currently offered at a catalog purity of 95 % . The structure combines three distinct pharmacophoric elements – a chloromethyl‑tetrahydrofuran (oxolane) substituent, a 1,3,4‑oxadiazole core, and an N‑phenyl‑amine terminus – making it a densely functionalised intermediate for lead‑optimisation campaigns .

Why Generic Substitution Fails for 5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine


The 1,3,4‑oxadiazole scaffold is pharmacologically privileged [1], but individual analogs cannot be freely interchanged because the precise arrangement of the three functional modules – chloromethyl handle, tetrahydrofuran ring, and N‑phenyl‑amine terminus – governs the compound’s reactivity profile, solubility characteristics, and potential for target engagement. Replacing this compound with a close analog such as 5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 502133‑68‑8) eliminates both the chloromethyl electrophilic centre and the N‑phenyl lipophilic group, drastically reducing synthetic versatility and ligand‑design potential . Similarly, the N‑methyl analog (CAS 2059998‑77‑3) lacks the aromatic N‑phenyl system, which computer‑aided drug design studies have shown to contribute critical π‑stacking and hydrophobic interactions in 1,3,4‑oxadiazole‑based enzyme inhibitors [2].

Quantitative Differentiation Evidence for 5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine


Functional Group Density vs. Closest Commercial Analogs

The target compound incorporates three distinct functional modules (chloromethyl, tetrahydrofuran, N‑phenyl‑amine) within a single molecule of MW 279.72 g mol⁻¹ . Four commercially available comparator compounds each lack at least two of these modules, reducing their synthetic versatility. The functional‑group count (3 reactive/structural handles) versus the comparators is quantifiable: 5‑(tetrahydrofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine (CAS 502133‑68‑8) carries only one module (tetrahydrofuran), with MW 155.15 g mol⁻¹ ; 5‑(chloromethyl)‑1,3,4‑oxadiazol‑2‑amine (CAS 1277183‑21‑7) carries only the chloromethyl handle, MW 133.54 g mol⁻¹ ; N‑phenyl‑1,3,4‑oxadiazol‑2‑amine (CAS 1750‑80‑7) carries only the N‑phenyl‑amine module, MW 161.16 g mol⁻¹ .

medicinal chemistry building block structure‑activity relationship

Chloromethyl Reactivity as a Derivatization Handle

The primary alkyl chloride (‑CH₂Cl) on the tetrahydrofuran ring serves as an electrophilic centre for SN2 reactions with N‑, O‑, and S‑nucleophiles, enabling late‑stage diversification without perturbing the oxadiazole core or the N‑phenyl‑amine terminus . In contrast, 5‑(tetrahydrofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine (CAS 502133‑68‑8) lacks any electrophilic handle, limiting its utility as a diversification scaffold . While 5‑(chloromethyl)‑1,3,4‑oxadiazol‑2‑amine (CAS 1277183‑21‑7) also carries a chloromethyl group, it is attached directly to the electron‑deficient oxadiazole ring, which reduces its SN2 reactivity relative to the primary alkyl chloride in the target compound .

organic synthesis nucleophilic substitution late‑stage functionalization

Catalog Purity and Quality Control Metrics

The target compound is currently available from Leyan (Product No. 2024988) at a certified purity of 95% . The N‑methyl analog (CAS 2059998‑77‑3, Leyan Product No. 2024992) is also offered at 95% . 5‑(Tetrahydrofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine is listed at 97% from the same vendor , but lacks the chloromethyl and N‑phenyl functionalities. This parity in purity means that the selection decision rests solely on structural differentiation, not on quality differentials – simplifying the procurement process.

procurement quality control vendor comparison

Core Scaffold Pre‑Validation in Enzyme Inhibition

The N‑phenyl‑1,3,4‑oxadiazol‑2‑amine substructure has demonstrated direct enzyme‑inhibitory activity in a biochemical assay: the related compound 5‑(4‑(methylsulfonyl)phenyl)‑N‑phenyl‑1,3,4‑oxadiazol‑2‑amine (CHEMBL1630464) inhibited recombinant GSK3‑β with an IC₅₀ of 439 nM [1]. While this value is not from the target compound itself, it establishes that the N‑phenyl‑1,3,4‑oxadiazol‑2‑amine core can engage kinase ATP‑binding pockets at sub‑micromolar concentrations. Analogs lacking the N‑phenyl group (e.g., the N‑methyl analog CAS 2059998‑77‑3) cannot capitalise on this core‑level binding precedent.

kinase inhibition GSK3‑β oxadiazole SAR

Physicochemical Profile and Ligand Efficiency Metrics

With a molecular weight of 279.72 g mol⁻¹, the target compound sits within the lower‑mid range of lead‑like space (MW < 350) . In comparison, the simpler building block N‑phenyl‑1,3,4‑oxadiazol‑2‑amine (MW 161.16) falls below the typical fragment‑to‑lead range, while fully elaborated 1,3,4‑oxadiazole‑based inhibitors frequently exceed 400 g mol⁻¹ [1]. The target compound’s intermediate size allows it to serve either as a late‑stage intermediate requiring only a single derivatisation step or as a core scaffold for combinatorial library enumeration, offering procurement flexibility that smaller or larger analogs cannot match.

drug‑likeness physicochemical properties combinatorial chemistry

Procurement Availability and Supply Chain Transparency

The target compound is currently stocked and available for immediate dispatch in 1 g quantities from Leyan (Product No. 2024988) . The N‑methyl analog (CAS 2059998‑77‑3, Product No. 2024992) is also stocked at 1 g scale from the same supplier . The dimethyl analog (CAS 2059954‑35‑5) is listed only on enquiry‑basis through CymitQuimica, with no confirmed stock status . This means that for projects requiring both the chloromethyl‑oxolane handle and an N‑substituted‑amine terminus, the target compound is the only analog with confirmed, immediate availability – a critical factor for time‑sensitive lead‑optimisation programs.

supply chain CAS registry vendor comparison

Best Application Scenarios for 5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine


Kinase‑Targeted Lead‑Optimization Programs

The N‑phenyl‑1,3,4‑oxadiazol‑2‑amine core has demonstrated sub‑micromolar inhibition of GSK3‑β (IC₅₀ = 439 nM for a close analog [1]), and the chloromethyl‑oxolane moiety provides a reactive handle for appendage diversification. Teams pursuing kinase inhibitor design can use the target compound as a common intermediate to generate focused libraries by reacting the chloromethyl group with primary/secondary amines, thiols, or phenols, rapidly exploring vectors extending from the tetrahydrofuran ring while the N‑phenyl‑oxadiazole core maintains hinge‑binding complementarity.

Combinatorial Library Synthesis from a Single Building Block

Because the target compound carries three orthogonal functional modules, it can serve as a single entry point for parallel synthesis campaigns. The chloromethyl group enables nucleophilic displacement under mild conditions (K₂CO₃, DMF, room temperature [1]), while the N‑H of the phenyl‑amine can be further derivatised (acylation, sulfonylation) without deprotecting the oxadiazole ring. This dual‑reactivity profile reduces the number of building blocks a procurement group must source and inventory, streamlining the supply chain for medium‑throughput medicinal‑chemistry efforts .

Fragment‑to‑Lead Elaboration Workflows

With a molecular weight of 279.72 g mol⁻¹, the target compound occupies a strategic midpoint between fragment‑sized mono‑functional analogs (MW ~133–161) and fully elaborated lead molecules (MW > 400) [1]. Fragment‑based drug discovery (FBDD) teams can procure this compound as a pre‑decorated scaffold, add one or two substituents via the chloromethyl handle, and arrive at lead‑like molecules without the multi‑step synthesis required when starting from smaller fragments. This accelerates the fragment‑to‑lead timeline while maintaining synthetic tractability .

Biochemical Probe Development for Oxadiazole‑Binding Targets

1,3,4‑Oxadiazoles are recognised as privileged structures across antibacterial, anticancer, anti‑inflammatory, and antiviral target classes [1]. The target compound’s combination of a chloromethyl‑tetrahydrofuran substituent and an N‑phenyl‑amine terminus allows medicinal chemists to append a photo‑affinity label (via the chloromethyl group) or a fluorescent reporter (via the N‑phenyl‑NH) while retaining the core scaffold for target recognition. This dual‑conjugation strategy is inaccessible with simpler analogs that lack either the electrophilic handle or the secondary amine attachment point .

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